molecular formula C24H34O4 B14487288 Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate CAS No. 65143-33-1

Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate

Cat. No.: B14487288
CAS No.: 65143-33-1
M. Wt: 386.5 g/mol
InChI Key: VFYQBSOMHLCICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-ethenylocta-5,7-dien-2-yl groups attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. The vinyl phosphates are smoothly converted into trisubstituted buta-1,3-dienes via the reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trisubstituted buta-1,3-dienes and α,β-unsaturated ketones, depending on the specific reagents and conditions used .

Scientific Research Applications

Bis(3-ethenylocta-5,7-dien-2-yl) butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(3-ethenylocta-5,7-dien-2-yl) butanedioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the 3-ethenylocta-5,7-dien-2-yl groups, which can participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

65143-33-1

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

bis(3-ethenylocta-5,7-dien-2-yl) butanedioate

InChI

InChI=1S/C24H34O4/c1-7-11-13-15-21(9-3)19(5)27-23(25)17-18-24(26)28-20(6)22(10-4)16-14-12-8-2/h7-14,19-22H,1-4,15-18H2,5-6H3

InChI Key

VFYQBSOMHLCICJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC=CC=C)C=C)OC(=O)CCC(=O)OC(C)C(CC=CC=C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.